(E)-3-(1,3-benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide
Description
This compound features a planar (E)-configured enamide linker connecting a 1,3-benzodioxole moiety (a methylenedioxy-substituted aromatic ring) to a 1,3,4-thiadiazol-2-yl group. Such structural attributes make it relevant in medicinal chemistry, particularly for enzyme inhibition or receptor modulation .
Properties
CAS No. |
349541-49-7 |
|---|---|
Molecular Formula |
C12H9N3O3S |
Molecular Weight |
275.29 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C12H9N3O3S/c16-11(14-12-15-13-6-19-12)4-2-8-1-3-9-10(5-8)18-7-17-9/h1-6H,7H2,(H,14,15,16)/b4-2+ |
InChI Key |
LKVIIGTZHIZPNW-DUXPYHPUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NN=CS3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=CS3 |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
(E)-3-(1,3-benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide is a compound that has garnered attention due to its diverse biological activities. This article presents an overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing the 1,3,4-thiadiazole moiety. The compound has shown promising results against various bacterial strains. For instance:
- In vitro Studies : A study evaluated several 1,3,4-thiadiazole derivatives against pathogens such as Xanthomonas oryzae and Fusarium graminearum. Some derivatives exhibited significant antibacterial effects, with inhibition rates exceeding those of standard bactericides at concentrations of 100 μg/mL .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of thiadiazole derivatives to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival .
2. Anticancer Activity
The anticancer potential of (E)-3-(1,3-benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide has been explored in several studies:
- Cell Line Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value lower than that of cisplatin in MDA-MB-231 breast cancer cells .
| Cell Line | IC50 Value (μM) | Control (Cisplatin) (μM) |
|---|---|---|
| MDA-MB-231 | 3.3 | 5.0 |
| HEK293T | 34.71 | 52.63 |
- Mechanisms : The anticancer effects are believed to stem from the compound's ability to inhibit DNA replication and induce apoptosis in cancer cells through various pathways such as phosphodiesterase inhibition and interference with histone deacetylases .
3. Other Biological Activities
Apart from antimicrobial and anticancer properties, (E)-3-(1,3-benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide has shown potential in other therapeutic areas:
- Anticonvulsant Activity : Some thiadiazole derivatives have been evaluated for their anticonvulsant properties using models like maximal electroshock seizure (MES). These compounds have shown efficacy comparable to established anticonvulsants like sodium valproate .
- Anti-inflammatory Effects : Thiadiazole derivatives have also been reported to exhibit anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide typically involves the condensation of 3-(1,3-benzodioxol-5-yl)acrylic acid derivatives with thiadiazole-containing amines. The reaction conditions often include the use of solvents such as ethanol or DMSO and may involve catalysts to enhance yield and purity. Characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-thiadiazole possess significant antimicrobial properties. For instance, compounds similar to (E)-3-(1,3-benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies indicated that certain derivatives exhibited higher antibacterial activity compared to standard antibiotics .
Anticancer Properties
Several studies have reported the anticancer potential of thiadiazole derivatives. For example, compounds with similar structures have shown cytotoxic effects against cancer cell lines including MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney cells). The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Antifungal Activity
The antifungal properties of thiadiazole derivatives have also been evaluated. Compounds related to (E)-3-(1,3-benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide have shown promising results against fungi such as Candida albicans and Aspergillus niger, indicating their potential use in treating fungal infections .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of 1,3,4-thiadiazole derivatives for their antimicrobial activity against Xanthomonas oryzae strains. Among the tested compounds, one derivative demonstrated an inhibition rate significantly higher than commercial bactericides at a concentration of 100 μg/mL .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a derivative similar to (E)-3-(1,3-benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide showed an IC50 value lower than that of cisplatin in MDA-MB-231 cells. This suggests a potential alternative for chemotherapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
(a) FEMA 4773: (E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(3,4-Dimethoxyphenyl)prop-2-enamide
- Key Differences : The amide nitrogen is substituted with a 2-(1,3-benzodioxol-5-yl)ethyl group instead of a thiadiazole ring. The 3,4-dimethoxyphenyl group replaces the benzodioxole at the α,β-unsaturated carbonyl position.
- Functional Impact : The ethyl linker and methoxy groups enhance solubility compared to the thiadiazole-containing compound but may reduce metabolic stability due to ether cleavage risks .
(b) FEMA 4788: (E)-3-Benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide
- Key Differences : The thiadiazole is replaced with a diphenylamine group.
Thiadiazole Ring Modifications
(a) N-(5-Ethoxy-1,3,4-Thiadiazol-2-yl)benzamide
- Key Differences : The benzodioxole-enamide system is absent; instead, a benzamide is directly attached to the thiadiazole.
- Functional Impact : The ethoxy group at the 5-position of the thiadiazole alters electronic properties, reducing planarity and π-stacking capacity compared to the target compound. This derivative primarily serves as a synthetic intermediate .
(b) Compound I: 5-(3-Phenylpropyl)-N-(2-Chlorophenyl)-1,3,4-Thiadiazole-2-amine
- Key Differences : A 3-phenylpropyl chain and 2-chlorophenyl group replace the benzodioxole-enamide system.
- However, the lack of an enamide linker reduces conformational rigidity .
Pharmacologically Active Analogs
(a) Egalognastat (O-GlcNAcase Inhibitor)
- Key Differences : Features a piperazine bridge between the benzodioxole and thiadiazole, with an acetamide substituent.
- Functional Impact : The piperazine moiety improves solubility and bioavailability, while the acetamide enhances target specificity for O-GlcNAcase inhibition. The thiadiazole retains critical hydrogen-bonding interactions .
(b) Antitumor Compound 43D
Comparative Data Table
Critical Analysis of Research Findings
- Electronic Effects : The thiadiazole ring in the target compound shortens bond distances (e.g., C—N bonds ~1.28–1.30 Å), enhancing resonance stabilization compared to analogs with ether or alkyl substituents .
- Biological Performance : Thiadiazole-containing compounds (e.g., egalognastat) demonstrate superior enzyme inhibition due to nitrogen/sulfur-mediated interactions, whereas flavor-enhancing analogs (FEMA 4773) prioritize solubility over bioactivity .
Preparation Methods
Traditional Cyclization Using Carboxylic Acids and Thiosemicarbazide
In a method adapted from and, equimolar quantities of thiosemicarbazide and a carboxylic acid (e.g., acetic acid) are refluxed in acetonitrile with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents. The reaction proceeds via initial activation of the carboxylic acid to an active ester, followed by nucleophilic attack by the thiosemicarbazide’s amino group. Cyclization occurs intramolecularly, forming the thiadiazole ring. Purification via column chromatography (EtOAc/petroleum ether) yields the intermediate in 45–60% purity.
One-Pot Synthesis with Polyphosphate Ester (PPE)
A novel one-pot method utilizes PPE as a cyclizing agent. Thiosemicarbazide and benzoic acid are heated at 85°C in chloroform, achieving 40–55% yield. PPE facilitates simultaneous dehydration and ring closure, reducing side reactions. This method is advantageous for scalability but requires stringent pH control during workup to prevent hydrolysis.
Preparation of (E)-3-(1,3-Benzodioxol-5-yl)Acrylic Acid
The benzodioxol-acrylic acid precursor is synthesized via Knoevenagel condensation. Piperidine-catalyzed reaction of 1,3-benzodioxole-5-carbaldehyde with malonic acid in ethanol yields (E)-3-(1,3-benzodioxol-5-yl)acrylic acid with >90% stereoselectivity. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Piperidine (5 mol%) |
| Temperature | 80°C, 6 h |
| Yield | 85–92% |
The E-configuration is confirmed by NMR (J = 15.8 Hz between α and β protons).
Amide Bond Formation: Coupling Thiadiazole and Acrylic Acid
Carbodiimide-Mediated Coupling
Adapted from, the thiadiazol-2-amine (1 eq) reacts with (E)-3-(1,3-benzodioxol-5-yl)acrylic acid (1.2 eq) in anhydrous acetonitrile using EDC (1.5 eq) and HOBt (1 eq). The mixture is stirred at 25°C for 24 h, followed by aqueous workup and recrystallization from ethanol to yield the title compound (68–72%).
Critical Conditions:
-
Strict anhydrous conditions prevent carbodiimide hydrolysis.
-
Excess acrylic acid ensures complete amine conversion.
Acid Chloride Method
The acrylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), then reacted with thiadiazol-2-amine in dichloromethane with triethylamine as a base. This method achieves higher yields (75–78%) but requires handling moisture-sensitive intermediates.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (acetonitrile, DMF) enhance coupling efficiency, while chloroform improves PPE-mediated cyclization.
Temperature and Time
Catalytic Additives
DMAP (4-dimethylaminopyridine) increases coupling rates by 15% in EDC/HOBt systems.
Spectroscopic Characterization
1H^1H1H NMR Data (400 MHz, DMSO-d6d_6d6)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Benzodioxol OCH₂O | 5.98 | s |
| Vinyl (CH=CH) | 6.45 (d, J=15.8 Hz) | d |
| 7.62 (d, J=15.8 Hz) | d | |
| Thiadiazole NH | 10.32 | s |
IR Spectroscopy (KBr)
| Band (cm⁻¹) | Assignment |
|---|---|
| 1675 | Amide C=O stretch |
| 1590 | C=N (thiadiazole) |
| 1240, 1030 | Benzodioxol O-C-O |
Mass Spectrometry
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
